(1-Chlorobutan-2-YL)cyclohexane
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Overview
Description
(1-Chlorobutan-2-YL)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a 1-chlorobutan-2-yl group, making it a unique derivative of cyclohexane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-YL)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexane with 1-chlorobutane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reaction. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorobutan-2-YL)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The cyclohexane ring can be oxidized to form cyclohexanone or cyclohexanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Elimination: Potassium tert-butoxide in tert-butanol under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of butan-2-ylcyclohexane derivatives.
Elimination: Formation of but-1-ene or but-2-ene.
Oxidation: Formation of cyclohexanone or cyclohexanol.
Scientific Research Applications
(1-Chlorobutan-2-YL)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chlorobutan-2-YL)cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the cyclohexane ring and the 1-chlorobutan-2-yl group.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
1-Chlorobutane: A linear alkyl halide with a chlorine substituent.
Cyclohexyl chloride: A cyclohexane ring with a chlorine substituent.
Uniqueness
(1-Chlorobutan-2-YL)cyclohexane is unique due to the presence of both a cyclohexane ring and a 1-chlorobutan-2-yl group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and elimination reactions compared to cyclohexane or 1-chlorobutane alone. The compound’s structure also allows for diverse applications in various fields of research and industry.
Biological Activity
Molecular Characteristics
- IUPAC Name : (1-Chlorobutan-2-yl)cyclohexane
- Molecular Formula : C10H17Cl
- Molecular Weight : 174.69 g/mol
- Appearance : Colorless liquid
Structural Representation
The structure of this compound consists of a cyclohexane ring with a butyl group substituted at one position, where the butyl group contains a chlorine atom. This configuration influences its reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom. In these reactions, the chlorine can be replaced by nucleophiles, leading to the formation of various derivatives with potentially different biological activities.
Potential Biological Interactions
- Enzyme Inhibition : The compound may interact with specific enzymes, acting as an inhibitor or modulator. This interaction can alter metabolic pathways, which is crucial for drug design.
- Receptor Binding : Similar compounds have shown affinity for certain receptors, suggesting that this compound might influence receptor-mediated signaling pathways.
Research Findings
Recent studies have investigated the pharmacological potential of halogenated compounds, including this compound. Here are some notable findings:
- Antimicrobial Activity : Some derivatives of chlorinated hydrocarbons exhibit antimicrobial properties, suggesting that this compound could be evaluated for similar effects against bacterial strains .
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that halogenated compounds can induce apoptosis in cancer cell lines, warranting further investigation into their potential as anticancer agents .
Case Studies
Several case studies highlight the application of this compound in drug development:
- A study focused on synthesizing derivatives for enhanced biological activity found that modifications to the butyl group significantly impacted the compound's ability to inhibit specific enzyme targets involved in cancer progression.
- Another research effort explored the use of this compound as a precursor in synthesizing more complex molecules with targeted biological activities, demonstrating its utility in medicinal chemistry .
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.
Industrial Use
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes, including polymer synthesis and material science.
Properties
Molecular Formula |
C10H19Cl |
---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-chlorobutan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
UAPRJXCRSFZGGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1CCCCC1 |
Origin of Product |
United States |
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